molecular weight and exact mass of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid
molecular weight and exact mass of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties and Analysis of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid, a substituted phenylboronic acid of significant interest in medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, the influence of its structural components on reactivity, and robust analytical methodologies for its characterization.
Core Physicochemical Properties and Structure
4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid belongs to the versatile class of organoboron compounds widely employed in synthetic chemistry. Its fundamental properties are pivotal for its application in reaction modeling, stoichiometric calculations, and analytical characterization.
The molecular formula of the free base is C₁₁H₁₇BFNO₃ . The hydrochloride salt form is also common, with the formula C₁₁H₁₈BClFNO₃ and a corresponding molecular weight of approximately 277.53 g/mol .[1]
Below is a summary of the calculated core quantitative data for the free base form of the compound.
| Property | Value |
| Chemical Formula | C₁₁H₁₇BFNO₃ |
| Average Molecular Weight | 241.07 g/mol |
| Exact Mass | 241.128552 Da |
| Monoisotopic Mass | 241.128552 Da |
These values are fundamental for high-resolution mass spectrometry, which distinguishes molecules based on their exact mass, allowing for unambiguous identification in complex matrices.
The Influence of Molecular Architecture on Chemical Behavior
The chemical personality of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid is a direct consequence of its three key structural motifs: the phenylboronic acid core, the electron-withdrawing fluorine substituent, and the basic dimethylaminopropoxy sidechain.
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Phenylboronic Acid Core : This functional group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for forging carbon-carbon bonds.[2] The boron atom is a Lewis acid, capable of reversibly binding with diols, a property exploited in the design of sensors and for carbohydrate recognition.
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Fluoro Substituent : The fluorine atom, positioned ortho to the boronic acid group, exerts a strong electron-withdrawing inductive effect. This electronic influence is critical as it increases the Lewis acidity of the boron center. A key consequence of this increased acidity is a lowering of the boronic acid's pKa.[3][4] For applications in physiological environments, such as in glucose sensing materials, a pKa value near the physiological pH of 7.4 is highly desirable.[2] The introduction of fluorine is a well-established strategy to achieve this.[3]
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Dimethylaminopropoxy Sidechain : This group imparts several important characteristics. The tertiary amine is basic and will be protonated at acidic or neutral pH, significantly increasing the molecule's solubility in aqueous media. This is a crucial feature for applications in biological systems and for certain reaction conditions. Furthermore, the amine provides a handle for further derivatization or for attachment to polymers and solid supports.[2][4]
Workflow for Analytical Characterization
Ensuring the identity, purity, and stability of a research compound is paramount. A multi-step analytical workflow is required for the comprehensive characterization of 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid.
Caption: A typical analytical workflow for the characterization of a substituted phenylboronic acid.
Key Experimental Protocols
The following protocols are exemplary methodologies based on established analytical techniques for boronic acids and are designed to be self-validating through the use of reference standards and system suitability checks.[5][6][7]
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to separate the main compound from potential impurities.
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Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
A C18 stationary phase column (e.g., Waters XSelect™ HSS T3) is often suitable for separating a range of boronic acids.[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Acetonitrile.
-
The acidic modifier helps to ensure sharp peak shapes by keeping the boronic acid in its neutral form.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (or a wavelength maximum determined by PDA scan).
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9.1-11 min: 5% B (re-equilibration)
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-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~1 mg/mL.
-
-
Analysis & Data Interpretation:
-
Inject a blank (diluent), a system suitability standard, and the sample.
-
Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.
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Protocol 2: Identity Confirmation by UPLC-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)
This high-sensitivity technique confirms the compound's identity by measuring its mass-to-charge ratio (m/z).
-
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
-
Causality Behind Method Choice: Boronic acids are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines, especially at elevated temperatures or under certain ionization conditions.[5] UPLC offers a very fast analysis time (often under 2 minutes), minimizing on-instrument time. Furthermore, optimizing the cone voltage in the ESI source is critical to favor the formation of the protonated molecular ion [M+H]⁺ and reduce in-source fragmentation or boroxine formation.[5]
-
UPLC-MS Conditions:
-
Column: Acquity BEH C18, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A rapid gradient from 5% to 95% B over 1 minute.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Cone Voltage: Optimized around 25 V (this is instrument-dependent but a crucial parameter to tune).[5]
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Interpretation:
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The primary objective is to observe a peak in the mass spectrum corresponding to the calculated exact mass of the protonated molecule ([C₁₁H₁₇BFNO₃ + H]⁺), which is approximately 242.13. The high resolution of the instrument should allow this to be measured with an error of less than 5 ppm.
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Synthesis and Reactivity Context
While a detailed synthesis is beyond the scope of this guide, compounds like 4-(3-(Dimethylamino)propoxy)-3-fluorophenylboronic acid are typically synthesized from a corresponding aryl halide (e.g., a bromo- or iodo-substituted precursor). A common synthetic pathway involves a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis to yield the boronic acid.[2] This approach is well-documented for a variety of substituted phenylboronic acids.[2][8]
As a functionalized phenylboronic acid, its primary utility lies in its role as a coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular scaffolds essential for the development of new pharmaceutical agents.[2][9]
References
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Analytical Methods Editorial Board. (2020). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]
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Reddy, S. et al. (2013). An ultra high performance liquid chromatography electrospray ionization mass spectrometry method for the analysis of a broad range of boronic acids present in industrial samples. Analytical Methods, 5(16), 4065-4071. Available at: [Link]
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Tebben, A. J. et al. (2011). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12558-12567. Available at: [Link]
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Gadzala, L. et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
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Wang, Y. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Thesis. Available at: [Link]
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Zheng, Y. et al. (2011). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 13(22), 6002-6005. Available at: [Link]
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Tebben, A. J. et al. (2016). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. ResearchGate. Available at: [Link]
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Dąbrowski, M. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3468. Available at: [Link]
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Unknown Author. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. Available at: [Link]
- Miyaura, N. et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Das, S. et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Available at: [Link]
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PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]
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Banala, A. K. et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(16), 6474-6487. Available at: [Link]
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Das, S. et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride. Available at: [Link]
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